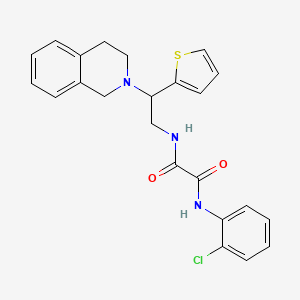

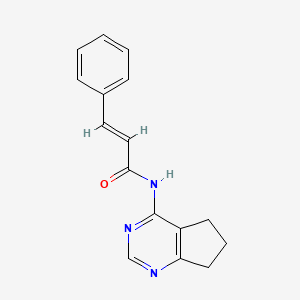

N-(6,7-二氢-5H-环戊嘧啶-4-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide” is a compound that belongs to the class of heterocyclic compounds known as 6,7-dihydro-5H-cyclopenta[d]pyrimidines . These compounds are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidines involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Molecular Structure Analysis

The molecular structure of these compounds has been studied by X-ray structural analysis . The structure of the compounds is influenced by the type of alkylating agent used in the synthesis. For example, the use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters, which, by aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, are converted into various end products .科学研究应用

Antioxidant and Anticancer Agents

Pyrimidine derivatives, such as the compound , have been studied for their antioxidant and anticancer properties . These compounds have shown strong inhibition of lipid peroxidation and potent lipoxygenase inhibitors. They have also demonstrated strong cytotoxicity towards the A549 cell line, a human lung carcinoma cell line .

CDK6 Inhibitors

N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally similar to the compound , have been designed and synthesized for their antiproliferative activities against human breast cancer cells and human gastric cancer cells . These compounds have also been tested for their CDK6 inhibitory activities .

Kinase Inhibitors

The compound is part of a series of new compounds that have been synthesized for the purpose of developing more potent and effective targeted kinase inhibitors (TKIs) .

Pharmaceutical Research

The compound is available for purchase from chemical suppliers, indicating its use in pharmaceutical research .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Development of New Therapeutic Tools

The compound’s structure is a key intermediate of cefpirome, an antibiotic used to treat severe infections . This suggests its potential use in the development of new therapeutic tools.

未来方向

The future directions for the study of “N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide” and related compounds could include further exploration of their biological activity and potential applications. For example, these compounds could be investigated for their potential as novel inhibitors for carbon steel corrosion . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.

作用机制

Target of Action

The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are crucial protein-serine/threonine kinases that belong to the CMGC family . They play a significant role in regulating cell cycles and transcriptions .

Mode of Action

The compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .

Biochemical Pathways

The compound’s interaction with CDKs affects the cell cycle and transcription pathways . The downstream effects of this interaction can lead to changes in cell proliferation and gene expression .

Result of Action

The inhibition of CDKs by this compound can lead to a decrease in cell proliferation and changes in gene expression . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell proliferation.

属性

IUPAC Name |

(E)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-15(10-9-12-5-2-1-3-6-12)19-16-13-7-4-8-14(13)17-11-18-16/h1-3,5-6,9-11H,4,7-8H2,(H,17,18,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTPGSMRBMOM-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CN=C2NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)N=CN=C2NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)

![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)

![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)

![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)

![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)